Glycyl-L-prolinamide

Overview

Description

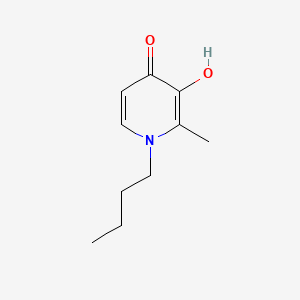

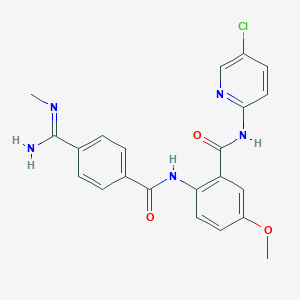

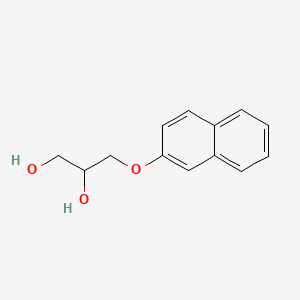

Glycyl-L-prolinamide is a compound with the molecular formula C7H13N3O2 . It is also known as Vildagliptin Impurity A; N-(3-Hydroxytricyclo [3.3.1.13,7]dec-1-yl)this compound . It belongs to the class of organic compounds known as dipeptides, which are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .

Synthesis Analysis

The synthesis of this compound involves the amidation of L-proline with ammonia in an organic solvent . This process is catalyzed by an enzyme, and comprehensive reaction, solvent, and enzyme engineering have allowed for high concentrations of L-prolinamide to be obtained . For instance, at a 145 mM substrate concentration, 80% conversion was achieved employing an immobilized CalB variant and ammonia in 2-methyl-2-butanol at 70 °C .Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C7H13N3O2 . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The primary chemical reaction involving this compound is its synthesis through the amidation of L-proline . This reaction is catalyzed by an enzyme and results in high concentrations of L-prolinamide . Other reactions involving this compound would depend on the specific conditions and reactants present .Physical And Chemical Properties Analysis

This compound has a molecular weight of 171.197 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional data .Scientific Research Applications

Synthesis and Structural Analysis

- Glycyl-L-prolinamide and its derivatives have been explored in the synthesis of constrained cis-peptidyl prolinamide mimetics, which are suitable for further development into larger peptides. These mimetics based on fused 1,2,5-triazepine-3,6-diones offer potential in peptide research and drug development (Lenman, Ingham, & Gani, 1996).

- Structural characterization studies of N-acetylthis compound have revealed insights into its molecular configuration, including the distorted trans conformation of the peptide linkage. This detailed understanding aids in the broader study of peptide structures and interactions (Puliti, Barone, Giancola, & Mattia, 1996).

Organocatalysis

- This compound derivatives, such as L-proline and L-proline derivatives, have been utilized as organocatalysts in various chemical reactions. Their application, recovery, and reusability are significant in the field of green chemistry and sustainable reaction processes (Gruttadauria, Giacalone, & Noto, 2008).

Medical Imaging and Diagnostics

- Research into the labeling of glycyl-l-proline with technetium-99m for medical imaging purposes has been conducted. This work is vital in developing new diagnostic tools and methods for various pathological conditions (Staník & Benkovský, 2011).

Peptide and Protein Metabolism

- Studies on the absorption of low molecular weight collagen hydrolysate in rats, including glycyl-prolyl-hydroxyproline, provide insights into protein metabolism and its effects on conditions like osteoporosis (Watanabe-Kamiyama et al., 2010).

- The role of glycyl-L-proline as a degradation product of collagen and its relationship with skin health has been investigated, highlighting its potential as a biomarker in skin-related conditions (Le et al., 2005).

Future Directions

Mechanism of Action

Target of Action

Glycyl-L-prolinamide, also known as L-prolinamide, is a derivative of the amino acid proline . It primarily targets enzymes involved in the amidation of α-amino acids . The amidation process is crucial for the chemical and pharmaceutical industry, particularly in the production of amides .

Mode of Action

This compound interacts with its targets through a biocatalytic process . This process involves the enzyme-catalyzed, racemization-free amidation of unprotected L-proline with ammonia in an organic solvent . The reaction, solvent, and enzyme engineering allow obtaining high L-prolinamide concentrations . For instance, at 145 mM substrate concentration, 80% conversion was achieved .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the amidation of α-amino acids . The compound plays a pivotal role in these pathways, facilitating the transformation of acids into amides without substrate activation . This is a highly desirable but challenging reaction, which is why the acid is generally activated using additional reagents before amide formation occurs .

Pharmacokinetics

The compound’s solubility in organic solvents is noted, which could influence its absorption and distribution

Result of Action

The primary result of this compound’s action is the formation of L-prolinamide . This compound is a key intermediate in drug synthesis . The process avoids racemization, halogenated solvents, and waste, and significantly improves atom efficiency .

Action Environment

The action of this compound is influenced by the environment in which it operates. The amidation process is carried out in an organic solvent, which helps overcome the low solubility of the unprotected amino acids . The temperature also plays a role, with high L-prolinamide concentrations achieved at 70 °C .

properties

IUPAC Name |

(2S)-1-(2-aminoacetyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c8-4-6(11)10-3-1-2-5(10)7(9)12/h5H,1-4,8H2,(H2,9,12)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENAFVMQJFJAGN-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80510197 | |

| Record name | Glycyl-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52208-82-9 | |

| Record name | Glycyl-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.